molecular formula C10H30O5Si4 B104689 Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl- CAS No. 17928-31-3

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-

Cat. No. B104689
CAS RN: 17928-31-3
M. Wt: 342.68 g/mol
InChI Key: BTQLIKNMLWCRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasiloxane derivatives are a class of organosilicon compounds characterized by a siloxane backbone with various organic substituents. These compounds are of interest due to their unique chemical and physical properties, which make them suitable for a range of applications, including materials science and polymer chemistry.

Synthesis Analysis

The synthesis of tetrasiloxane derivatives often involves the hydrolysis and condensation of organosilicon precursors. For instance, the synthesis of stereoisomers of 1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis, leading to high yields of the desired isomers . Similarly, the synthesis of cis,cis,cis-1,3,5,7-tetrahydroxy-1,3,5,7-tetraisopropylcyclotetrasiloxane was reported, with subsequent dehydration using N,N'-dicyclohexylcarbodiimide to yield octa(isopropylsilsesquioxane) .

Molecular Structure Analysis

The molecular structure of tetrasiloxane derivatives is crucial in determining their properties and reactivity. X-ray crystallography has been employed to elucidate the structures of these compounds. For example, the crystal structures of various stereoisomers of tetrahydroxytetraisopropylcyclotetrasiloxane were determined, revealing unique intermolecular hydrogen bonding and packing structures in the solid state . The structure of cis,cis,cis-1,3,5,7-tetrahydroxytetraisopropylcyclotetrasiloxane also showed a cluster formation with water molecules in the lattice .

Chemical Reactions Analysis

Tetrasiloxane derivatives can undergo a variety of chemical reactions, including dehydration and polymerization. The dehydration of tetrahydroxycyclotetrasiloxane to form octa(isopropylsilsesquioxane) is an example of a reaction that alters the molecular structure and potentially the properties of the material . Additionally, the hydride poly-addition reaction of tetraphenyl-dimethyl-dihydrocyclotetrasiloxane to divinylcyclotetrasiloxane in the presence of chloroplatinic acid has been studied, resulting in the formation of a crystalline polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrasiloxane derivatives are influenced by their molecular structure. For instance, the crystallinity of polymers derived from tetramethylsilnaphthylenesiloxane units was found to vary depending on the position of the dimethylsilyl group on the naphthylene moiety, affecting their solubility, glass transition temperature, and thermal stability . The copolymerization of octamethylcyclotetrasiloxane with tetravinylcyclotetrasiloxane was optimized to influence the monomer conversion and copolymer composition, which are critical parameters for the final material properties .

Scientific Research Applications

Polymer Synthesis and Modification

Tetrasiloxane derivatives, including 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-tetrasiloxane, play a crucial role in the synthesis and modification of polymers. For example, octamethyl-1,7-tetrasiloxanediol was condensed with specific diacetates to form polymers with higher glass transition temperatures, indicating its utility in creating materials with desirable thermal properties (Andrianov et al., 1963). Additionally, the synthesis of 1,1-bis(silyl)ethenes from related tetrasiloxane compounds showcases the potential for creating cyclic carbosiloxane structures, useful in various chemical synthesis applications (Pawluć et al., 2005).

Antioxidant Action in Polymers

Tetrasiloxane compounds also exhibit interesting interactions in polymer systems, such as enhancing the antioxidant effect of certain additives in polymers. A study demonstrated that low concentrations of a tetrasiloxane compound increased the antioxidant effect of phenyl-β-naphthylamine in polyethylene, although this effect diminished at higher concentrations due to structural changes in the polymer (Mar’in et al., 1995).

Metabolic Studies

In the context of metabolic studies, octamethylcyclotetrasiloxane, a closely related compound to the specified tetrasiloxane, has been studied for its metabolic breakdown in rats. Major urinary metabolites identified include dimethylsilanediol and methylsilanetriol, providing insight into the biodegradation pathways of silicon-based compounds (Varaprath et al., 1999).

Material Science Applications

In material science, tetrasiloxane derivatives are used to enhance the properties of composites and polymers. For instance, vinyl-terminated poly(dimethyl-co-methylvinyl)siloxane was synthesized using octamethylcyclotetrasiloxane, indicating the versatility of tetrasiloxane derivatives in tailoring the properties of silicon-based polymers for specific applications (Park et al., 2021).

properties

IUPAC Name

methoxy-[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30O5Si4/c1-11-16(3,4)13-18(7,8)15-19(9,10)14-17(5,6)12-2/h1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLIKNMLWCRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066281
Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-

CAS RN

17928-31-3
Record name 1,7-Dimethoxy-1,1,3,3,5,5,7,7-octamethyltetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17928-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017928313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasiloxane, 1,7-dimethoxy-1,1,3,3,5,5,7,7-octamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.